(3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone
Description
(3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone is a heterocyclic compound featuring a methanone bridge connecting a 3-aminoazetidine ring and a pyridin-2-yl group.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-5-12(6-7)9(13)8-3-1-2-4-11-8/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGISEQJQQRKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridine derivatives have been found to bind with high affinity to multiple receptors, which suggests that (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone may also interact with various biological targets.
Biological Activity
(3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring substituted with an amino group and a pyridine moiety. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine and pyridine rings enhance binding affinity and specificity, which can modulate the activity of these targets .
Interaction with Enzymes
Research indicates that compounds with similar structures have shown inhibitory effects on specific enzymes involved in inflammatory pathways and cancer progression. For instance, azetidine derivatives have been linked to anti-inflammatory activities through the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .
Anticancer Activity
A study demonstrated that derivatives of azetidine compounds exhibit significant anticancer properties. For example, certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 0.67 | Apoptosis induction |
| 2 | HCT116 | <0.015 | Cell cycle arrest |
| 3 | A549 | 0.78 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substitutions on the azetidine and pyridine rings for enhancing biological activity. Variations in substituents can lead to significant changes in potency and selectivity towards different biological targets.
Key Findings
- Azetidine Ring Modifications : Alterations at the 3-position of the azetidine ring significantly affect binding affinity to target proteins.
- Pyridine Substituents : Different functional groups on the pyridine ring can enhance or diminish biological activity, suggesting a need for careful design in drug development .
Case Study 1: Anticancer Screening
A series of (3-aminoazetidin-1-yl)pyrimidin derivatives were synthesized and screened for anticancer activity against the MCF-7 breast cancer cell line. The most active compound showed an IC50 value of 0.67 µM, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of novel azetidine derivatives demonstrated their effectiveness against common bacterial strains, showing potential as new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone exhibit notable antimicrobial properties.
Key Findings:
- A study highlighted the synthesis of various naphthyridine derivatives, which included this compound analogs. These derivatives showed potent antibacterial activity against multiple strains, including ciprofloxacin-resistant bacteria, indicating their potential as alternatives in antibiotic therapy .
- Another investigation focused on the structural modifications of azetidine-containing compounds, revealing enhanced bactericidal action against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus .
Pharmacological Applications
This compound has also been explored for its pharmacological applications, particularly as a histamine H3 receptor (H3R) modulator.
Case Studies:
-
Histamine H3 Receptor Agonism:
- Research indicated that derivatives of this compound can act as partial agonists at the H3R. The compound's structural characteristics allow it to engage effectively with the receptor, leading to potential applications in treating neurological disorders where H3R plays a crucial role .
- A specific derivative demonstrated nanomolar affinity for H3R, showcasing its promise in drug development aimed at modulating neurotransmitter systems .
- Cytotoxicity and Selectivity:
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Targeted Pathogen/Condition | Observed Effect |
|---|---|---|---|
| Antibacterial | Naphthyridine derivative | Staphylococcus aureus | Significant bactericidal action |
| Antimicrobial | Azetidine derivative | Ciprofloxacin-resistant strains | Enhanced efficacy |
| H3 Receptor Modulation | This compound | Neurological disorders | Partial agonist activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Ring
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride
- Structure : Replaces pyridin-2-yl with a cyclopropyl group.
- The hydrochloride salt improves crystallinity and aqueous solubility.
- Applications : Likely explored in drug discovery for metabolic stability enhancement .
(3-Aminoazetidin-1-yl)(phenyl)methanone (CAS 887588-62-7)
- Structure : Substitutes pyridin-2-yl with a phenyl ring.
- Properties : Increased lipophilicity due to the phenyl group, which may enhance membrane permeability but reduce water solubility. The absence of a nitrogen in the aromatic ring diminishes hydrogen-bonding capability.
- Applications : Suitable for targets requiring hydrophobic interactions .
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Structure: The amino group is replaced with an azide, and the pyridine has a methoxy substituent at the 3-position.
- Properties : The azide group enables click chemistry applications, while the methoxy group enhances electron density on the pyridine, altering coordination behavior.
- Synthesis: Likely involves azide substitution post-methanone formation .
Variations in the Pyridin-2-yl Group
Di(pyridin-2-yl)methanone
- Structure: Two pyridin-2-yl groups attached to the methanone.
- The symmetric structure may lead to higher melting points.
- Applications : Used in coordination polymers or as a ligand in catalysis .
Pyridin-2-yl(pyridin-4-yl)methanone
Heterocyclic Replacements
1-(6-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone
- Structure : Replaces the azetidine with a methylpyrazole.
- Properties : The pyrazole introduces additional nitrogen sites for hydrogen bonding and metal coordination.
- Applications : Explored in spin-crossover complexes or single-molecule magnets .
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Applications |
|---|---|---|---|---|
| (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone | 191.23 | 3-Aminoazetidine, Pyridin-2-yl | Moderate (polar) | Drug discovery, Ligands |
| (3-Aminoazetidin-1-yl)(phenyl)methanone | 190.24 | Phenyl | Low (non-polar) | Hydrophobic targets |
| Di(pyridin-2-yl)methanone | 184.19 | Two Pyridin-2-yl | Low | Coordination chemistry |
| (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone | 245.25 | Azide, Methoxypyridine | Moderate | Click chemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
